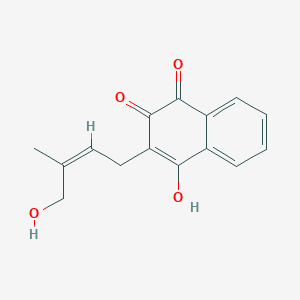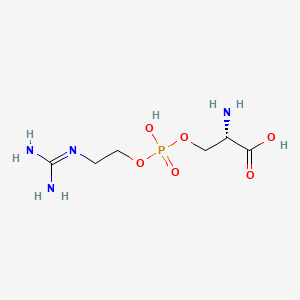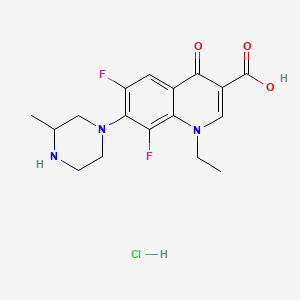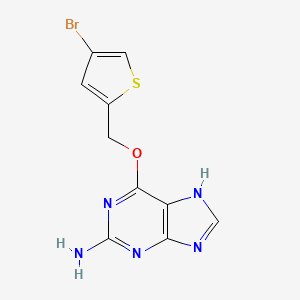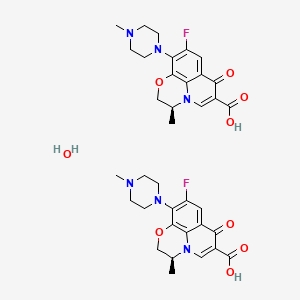
Levofloxacin Hemihydrate
Overview
Description
Mechanism of Action
Target of Action
Levofloxacin primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Levofloxacin inhibits the activity of DNA gyrase and topoisomerase IV by binding to them . This binding inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, it disrupts DNA replication and transcription, leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption prevents the bacteria from multiplying and functioning properly, leading to their death .
Pharmacokinetics
Levofloxacin is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations being obtained within 1-2 hours . Its bioavailability approaches 100%, and food has little effect on its absorption . Levofloxacin is widely distributed throughout the body and penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function .
Result of Action
The primary result of Levofloxacin’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and transcription, Levofloxacin prevents the bacteria from multiplying and functioning, leading to their death .
Action Environment
The efficacy and stability of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain metal cations can interfere with the absorption of fluoroquinolones, including Levofloxacin . Additionally, the pH of the environment can affect the solubility and absorption of Levofloxacin . Therefore, factors such as diet and co-administration with other drugs can potentially impact the effectiveness of Levofloxacin .
Biochemical Analysis
Biochemical Properties
Levofloxacin Hemihydrate is known to inhibit the replication of bacterial DNA by interfering in the activity of DNA gyrase (topoisomerase II) and also during bacterial growth and reproduction . This interaction with DNA gyrase and topoisomerase II disrupts the supercoiling process, which is essential for bacterial DNA replication, transcription, repair, and recombination .
Cellular Effects
This compound is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It exerts its effects by inhibiting bacterial DNA gyrase, halting DNA replication . This leads to the death of the bacteria, thereby treating the infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound disrupts the supercoiling process, leading to the cessation of these critical cellular processes and ultimately the death of the bacteria .
Temporal Effects in Laboratory Settings
This compound has been shown to undergo solid-state transformations when exposed to mechanical treatment . It first transforms to the anhydrous/dehydrated form γ (LVXγ), as an intermediate phase, before converting to an amorphous form . This indicates that the effects of this compound can change over time in laboratory settings, depending on the conditions it is exposed to .
Dosage Effects in Animal Models
In animal models, such as Asian elephants, this compound has been administered orally (5 mg/kg) and rectally (15 mg/kg) . The effects of the drug varied with different dosages, and the administration method was tailored based on antimicrobial stewardship principles, culture and susceptibility of suspected pathogens, and blood level monitoring .
Metabolic Pathways
This compound is primarily excreted unchanged in the urine, indicating that it undergoes minimal metabolism . The average apparent total body clearance of this compound ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . This suggests that this compound is primarily eliminated through the kidneys via glomerular filtration and tubular secretion .
Transport and Distribution
This compound is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma, indicating that this compound is well-distributed within cells and tissues .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely localizes to the bacterial cell where it interacts with DNA gyrase and topoisomerase IV, enzymes that are typically found in the bacterial cytoplasm .
Preparation Methods
Levofloxacin hydrate is synthesized through a series of chemical reactions starting from the racemic mixture of ofloxacin. The synthesis involves the resolution of ofloxacin into its enantiomers, followed by the crystallization of the desired levo-isomer . Industrial production methods typically involve the use of superdisintegrants like sodium starch glycolate, crosspovidone, and crosscarmellose sodium to enhance the dissolution rate of the final product . The compound is marketed in its hemihydrate form, which is obtained through controlled crystallization processes .
Chemical Reactions Analysis
Levofloxacin hydrate undergoes various chemical reactions, including:
Oxidation: Levofloxacin can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of desmethyl derivatives.
Substitution: Substitution reactions often involve the piperazinyl group, leading to the formation of various analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include N-oxide and desmethyl derivatives .
Scientific Research Applications
Levofloxacin hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Levofloxacin hydrate is often compared with other fluoroquinolone antibiotics, such as:
Ofloxacin: Levofloxacin is the active levo-isomer of ofloxacin and is more potent due to its higher affinity for bacterial enzymes.
Ciprofloxacin: While both are broad-spectrum antibiotics, levofloxacin has a broader range of activity against Gram-positive bacteria.
Moxifloxacin: Moxifloxacin is another fluoroquinolone with similar antibacterial activity, but levofloxacin is preferred for its better safety profile and fewer side effects.
Levofloxacin hydrate stands out due to its high efficacy, broad spectrum of activity, and favorable pharmacokinetic properties .
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQUYDRLGGZOL-RCWTXCDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F2N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160533 | |
| Record name | Levofloxacin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138199-71-0 | |
| Record name | Levofloxacin hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


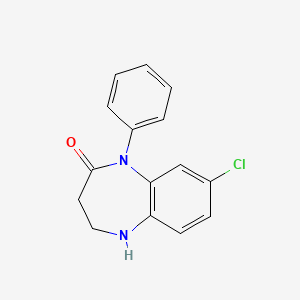
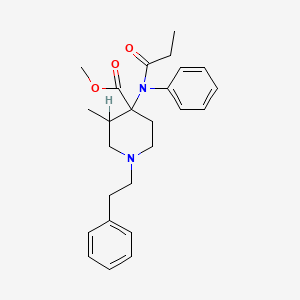
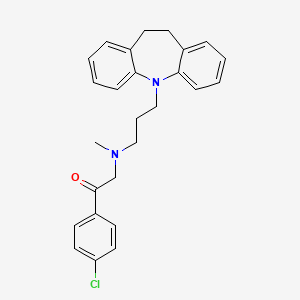
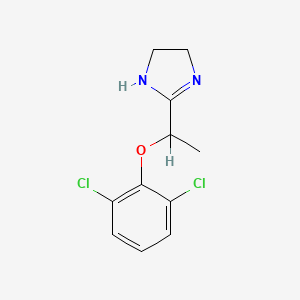
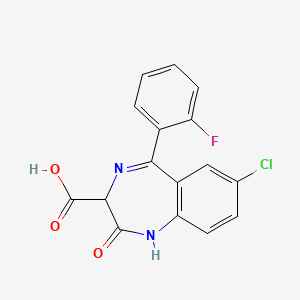
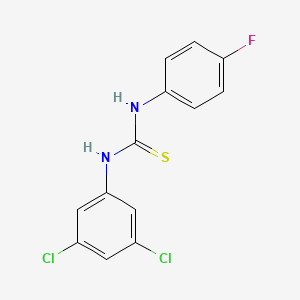
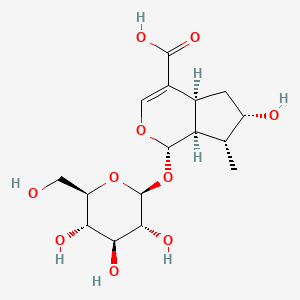
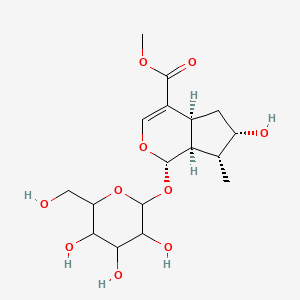
![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)
![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)
